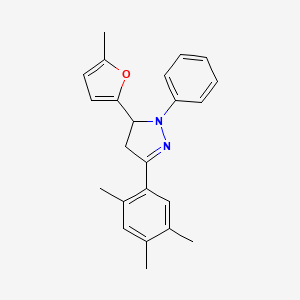![molecular formula C18H20N4O3S B11637161 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11637161.png)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-3-メチル-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアジアゾール-2(3H)-イリデン]ブタンアミドは、イソインドリン、チアジアゾール、およびブタンアミド部分を含む独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-3-メチル-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアジアゾール-2(3H)-イリデン]ブタンアミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、イソインドリンおよびチアジアゾール中間体の調製から始まり、特定の条件下でそれらをカップリングして最終生成物を形成します。 これらの反応で使用される一般的な試薬には、アシルクロリド、アミン、およびチオールがあり、ジクロロメタンまたはエタノールなどの溶媒を使用します .
工業的生産方法
この化合物の工業的生産方法は、その特殊な用途と合成の複雑さのために、あまりよく文書化されていません。大規模な合成には、高収率と純度を確保するための反応条件の最適化と、工業用グレードの試薬と溶媒の使用が必要になります。
化学反応の分析
反応の種類
2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-3-メチル-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアジアゾール-2(3H)-イリデン]ブタンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化できます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、その反応性と特性を潜在的に変更します。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤または求電子剤が含まれます。反応条件は、通常、制御された温度、特定の溶媒、および場合によっては反応を促進するための触媒を伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、ヒドロキシル化またはカルボキシル化誘導体を生成する可能性がありますが、置換反応は、さまざまな官能基を導入することができます .
科学研究の応用
2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-3-メチル-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアジアゾール-2(3H)-イリデン]ブタンアミドは、いくつかの科学研究の応用があります。
化学: この化合物は、有機合成におけるビルディングブロックとして使用され、より複雑な分子の作成を可能にします。
生物学: 酵素や受容体との相互作用など、その潜在的な生物学的活性を研究することができます。
医学: 抗炎症作用や抗がん作用などの潜在的な治療特性について調査することができます。
科学的研究の応用
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds
作用機序
2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-3-メチル-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアジアゾール-2(3H)-イリデン]ブタンアミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、または他のタンパク質であり、生化学的経路の調節につながります。 正確な経路と分子標的は、特定の用途と使用のコンテキストによって異なります .
類似の化合物との比較
類似の化合物
類似の化合物には、次のような他のイソインドリンおよびチアジアゾール誘導体が含まれます。
- 2-(2-{[2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)エチル]アミノ}エチル)-1H-イソインドール-1,3(2H)-ジオン
- 2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-3-フェニル-N-p-トリル-プロピオンアミド
独自性
2-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)-3-メチル-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアジアゾール-2(3H)-イリデン]ブタンアミドを際立たせているのは、官能基の独自な組み合わせであり、これにより、独自の化学的および生物学的特性が与えられる可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds include other isoindoline and thiadiazole derivatives, such as:
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-p-tolyl-propionamide
Uniqueness
What sets 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C18H20N4O3S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H20N4O3S/c1-9(2)13(14(23)19-18-21-20-15(26-18)10(3)4)22-16(24)11-7-5-6-8-12(11)17(22)25/h5-10,13H,1-4H3,(H,19,21,23) |
InChIキー |
OCUICBGMFNFUCI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11637086.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B11637095.png)

![Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11637100.png)
![3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B11637101.png)
![ethyl (5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11637114.png)
![ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637117.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637120.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11637127.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide](/img/structure/B11637128.png)

![N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11637147.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11637151.png)
![methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate](/img/structure/B11637163.png)
